molecular formula C23H32Cl2N6OS3 B1663814 K-604 dihydrochloride

K-604 dihydrochloride

Cat. No.: B1663814
M. Wt: 575.6 g/mol
InChI Key: DEKWEGUBUYKTAV-UHFFFAOYSA-N
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Description

K-604 dihydrochloride is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1). This enzyme plays a crucial role in the formation of cholesterol esters in macrophages, which are implicated in the development of atherosclerosis. This compound has shown significant potential in reducing cholesterol esterification and promoting cholesterol efflux, making it a valuable compound in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of K-604 dihydrochloride involves multiple steps, including the formation of the benzimidazole moiety and its subsequent attachment to a piperazine ring. The key steps include:

    Formation of Benzimidazole: This involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form benzimidazole.

    Attachment to Piperazine: The benzimidazole derivative is then reacted with a piperazine derivative under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: K-604 dihydrochloride primarily undergoes:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

K-604 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

K-604 dihydrochloride exerts its effects by selectively inhibiting ACAT-1, an enzyme responsible for the esterification of cholesterol in macrophages. This inhibition leads to:

Comparison with Similar Compounds

    Pactimibe: A nonselective inhibitor of ACAT-1 and ACAT-2, which reduces plasma cholesterol levels but does not affect plaque composition.

    Avasimibe: Another ACAT inhibitor with broader activity but less selectivity compared to K-604 dihydrochloride.

Uniqueness of this compound: this compound is unique due to its high selectivity for ACAT-1 over ACAT-2, making it more effective in targeting macrophage cholesterol metabolism without significantly affecting plasma cholesterol levels .

Properties

IUPAC Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWEGUBUYKTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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